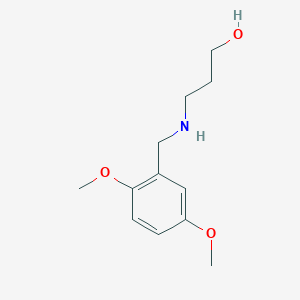

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol

Beschreibung

Contextualization within Alkanolamine and Benzylamine (B48309) Chemical Classes

The chemical identity of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is defined by its hybrid structure, belonging to both the alkanolamine and benzylamine families.

Alkanolamines: This class of compounds is characterized by the presence of both a hydroxyl (-OH) group and an amino (-NHR) group on an alkane backbone. nih.gov The 3-aminopropan-1-ol portion of the target molecule firmly places it within this category. Alkanolamines are valued for their bifunctionality, which imparts properties such as high water solubility and the ability to act as weak bases. They are widely used as intermediates in the synthesis of pharmaceuticals, surfactants, and corrosion inhibitors. univarsolutions.com

Benzylamines: Benzylamines are a subclass of amines featuring a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. The 2,5-dimethoxybenzyl fragment of the target molecule is a substituted benzyl group, making the compound a derivative of this class. The methoxy (B1213986) groups on the aromatic ring significantly influence the molecule's electronic properties and potential interactions. Benzylamines are crucial building blocks in the pharmaceutical industry and are found in a wide range of biologically active compounds. biosynth.comnbinno.com

N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is thus a functionalized secondary amine, where the nitrogen atom serves as a bridge between the hydrophilic, flexible propanol (B110389) chain and the rigid, aromatic dimethoxybenzyl moiety. This duality suggests a potential for tailored solubility, reactivity, and biological activity.

Historical Perspectives on Related Chemical Scaffolds

The scientific importance of the alkanolamine and benzylamine scaffolds that constitute N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is well-established through decades of chemical and medical research.

The alkanolamine scaffold , particularly the propanolamine (B44665) core, gained historical prominence with the discovery of beta-adrenergic receptor antagonists, or beta-blockers, in the 1960s. wikipedia.org The pioneering work by Sir James Black led to the development of propranolol, a propanolamine derivative that revolutionized the treatment of cardiovascular diseases like angina pectoris and hypertension. nih.gov This discovery established the propanolamine structure as a "privileged scaffold" in medicinal chemistry, sparking extensive research into related structures for various therapeutic applications. nih.gov

The benzylamine scaffold has a long history as a versatile synthon in organic chemistry. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and dyes. Historically, the reactivity of the amine group has been exploited for the construction of more complex nitrogen-containing heterocycles and as a directing group in aromatic substitution reactions. In medicinal chemistry, substituted benzylamines are core components of drugs targeting a wide range of receptors and enzymes due to their ability to engage in various intermolecular interactions. biosynth.com

Current Research Landscape and Academic Significance of the Compound

While dedicated studies on N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol are sparse, its academic significance can be inferred from the current research trends involving its constituent moieties.

The 2,5-dimethoxy substitution pattern on the benzyl group is of significant interest. The precursor, 2,5-dimethoxybenzaldehyde (B135726), is a known intermediate in the synthesis of pharmacologically active phenethylamines. safrole.comchemicalbook.comguidechem.com The electron-donating methoxy groups can influence the basicity of the amine and modulate binding interactions with biological targets. Dimethoxybenzylamines, in general, are explored as intermediates for creating complex molecules with potential applications in treating neurological disorders and as protecting groups in multi-step syntheses. nbinno.comchemimpex.com

The 3-aminopropan-1-ol backbone continues to be a relevant building block. Current research explores the functionalization of simple alkanolamines to create novel polymers, ligands for metal catalysts, and functional materials for surface modification and CO₂ capture. nih.govnih.gov

Therefore, the academic significance of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol lies in its potential as:

A building block for the synthesis of more complex, biologically active molecules.

A candidate in screening libraries for drug discovery, particularly for targets where both hydrophobic aromatic interactions and hydrophilic hydrogen bonding are important.

A functional monomer for the development of novel polymers and materials. researchgate.net

A model compound for studying the impact of dimethoxy substitution on the chemical and biological properties of aminopropanols.

Scope and Objectives of Research on N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol

Given the absence of extensive data, a structured research program on N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol would logically pursue several fundamental objectives. The primary goals would be to synthesize, characterize, and explore the potential utility of this specific chemical entity.

Key Research Objectives:

Synthesis and Optimization: The foremost objective would be to establish an efficient and scalable synthesis route. Reductive amination of 2,5-dimethoxybenzaldehyde with 3-amino-1-propanol stands out as the most direct and plausible method. stackexchange.comorganic-chemistry.orglibretexts.org Research would focus on optimizing reaction conditions, including the choice of reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride), solvent, and temperature to maximize yield and purity. researchgate.netyoutube.com

Physicochemical and Spectroscopic Characterization: A crucial goal would be the full characterization of the purified compound. This involves determining its physical properties (melting point, boiling point, solubility) and obtaining comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its molecular structure unequivocally.

Exploration of Chemical Reactivity: Investigating the reactivity of the secondary amine and primary alcohol functional groups would be essential. This could involve reactions such as acylation, alkylation, or oxidation to understand its utility as a synthetic intermediate. ijrpr.comresearchgate.net

Investigation of Potential Applications: Based on its structural motifs, research would aim to explore its utility in various fields. This could include:

Medicinal Chemistry: Screening for biological activity against various targets, such as G-protein coupled receptors or enzymes, leveraging its structural similarity to known pharmacophores.

Materials Science: Investigating its use as a monomer in polymerization reactions or as a surface functionalization agent for inorganic materials. nih.govnih.gov

Data Tables of Precursors

Table 1: Physicochemical Properties of 2,5-Dimethoxybenzaldehyde. safrole.comchemicalbook.comfishersci.ca

Table 2: Physicochemical Properties of 3-Amino-1-propanol. nih.govunivarsolutions.comchemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2,5-dimethoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-4-5-12(16-2)10(8-11)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQVIZVEXGGGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365892 | |

| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40171-91-3 | |

| Record name | 1-Propanol, 3-[[(2,5-dimethoxyphenyl)methyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,5 Dimethoxybenzyl 3 Aminopropan 1 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol identifies the carbon-nitrogen (C-N) bond of the secondary amine as the most logical point for disconnection. This strategic bond cleavage simplifies the molecule into two readily available or easily synthesizable precursors.

Primary Disconnection:

Target Molecule: N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol

Key Disconnection: The C-N bond between the benzylic carbon and the nitrogen atom.

Resulting Synthons:

A 2,5-dimethoxybenzyl cation synthon (or its reactive equivalent).

A 3-aminopropan-1-ol anion synthon (or the neutral amine).

This disconnection strategy points toward two primary forward synthetic approaches: the reaction of an electrophilic benzyl (B1604629) species with 3-aminopropan-1-ol, or the reaction of an electrophilic propanol (B110389) species with 2,5-dimethoxybenzylamine. The most common and practical applications of this analysis lead to the use of 2,5-dimethoxybenzaldehyde (B135726) or a 2,5-dimethoxybenzyl halide as the electrophilic partner and 3-aminopropan-1-ol as the nucleophile.

| Target Molecule | Key Bond for Disconnection | Precursor 1 (from Benzyl Synthon) | Precursor 2 (from Propanol Synthon) | Corresponding Synthetic Strategy |

| N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol | Benzyl C-N Bond | 2,5-Dimethoxybenzaldehyde | 3-Aminopropan-1-ol | Reductive Amination |

| N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol | Benzyl C-N Bond | 2,5-Dimethoxybenzyl halide | 3-Aminopropan-1-ol | N-Alkylation |

Established Synthetic Routes to the Core Structure

The synthesis of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol can be effectively achieved through several well-established organic chemistry reactions. The most prominent of these are reductive amination and direct alkylation strategies.

Reductive Amination Approaches

Reductive amination is a highly efficient and widely used method for forming C-N bonds and is considered one of the most important transformations in medicinal chemistry. mdpi.comresearchgate.net This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

For the synthesis of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol, this approach involves the reaction of 2,5-dimethoxybenzaldehyde with 3-aminopropan-1-ol. The initial step is the formation of a Schiff base (imine) intermediate, which is subsequently reduced. A variety of reducing agents can be employed, each with its own advantages regarding selectivity, reactivity, and handling.

Common Reducing Agents for Reductive Amination:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, effective for reducing the imine intermediate without affecting the aldehyde starting material.

Sodium Cyanoborohydride (NaBH₃CN): More selective than NaBH₄, as it reacts much faster with the protonated iminium ion than with the carbonyl group, allowing the reaction to be performed at a slightly acidic pH where imine formation is favorable.

Sodium Triacetoxyborohydride (B8407120) (STAB): A mild and non-toxic reducing agent that is particularly effective for reductive aminations. It is often the reagent of choice due to its high efficiency and broad functional group tolerance.

Catalytic Hydrogenation (H₂/Catalyst): This method uses hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). researchgate.net It is a "green" method but may require specialized high-pressure equipment. mdpi.com

The general reaction is as follows: 2,5-Dimethoxybenzaldehyde + 3-Aminopropan-1-ol → [Imine Intermediate] --(Reducing Agent)--> N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol

Alkylation Strategies

Alkylation strategies involve the formation of the C-N bond through a nucleophilic substitution reaction. In this context, 3-aminopropan-1-ol acts as the nucleophile, attacking an electrophilic 2,5-dimethoxybenzyl species, typically a benzyl halide. The reaction of 3-aminopropan-1-ol with 2,5-dimethoxybenzyl bromide or chloride is a direct method for synthesizing the target compound.

This reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct formed during the reaction, thereby preventing the protonation of the starting amine. The choice of base is crucial to avoid side reactions.

Typical Reaction Conditions:

Substrates: 3-Aminopropan-1-ol and 2,5-Dimethoxybenzyl bromide.

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is often used.

Solvent: Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are suitable for this type of SN2 reaction.

A potential complication is over-alkylation, where the product secondary amine reacts further with the benzyl halide to form a tertiary amine. This can often be mitigated by using an excess of the starting amine (3-aminopropan-1-ol).

Multi-step Synthetic Sequences

More complex, multi-step synthetic sequences can also be devised, often to achieve higher purity, introduce specific stereochemistry, or when starting materials for direct routes are unavailable. researchgate.net Such a sequence might involve the use of protecting groups.

For instance, one could protect the hydroxyl group of 3-aminopropan-1-ol before performing the C-N bond formation step. This can prevent potential side reactions involving the hydroxyl group, such as O-alkylation.

Example of a Multi-step Sequence:

Protection: React 3-aminopropan-1-ol with a suitable protecting group for the alcohol, such as a silyl (B83357) ether (e.g., TBDMSCl).

C-N Bond Formation: Perform reductive amination or alkylation as described above on the protected aminopropanol (B1366323).

Deprotection: Remove the protecting group to reveal the hydroxyl functionality and yield the final product.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and waste. Key parameters include the choice of solvent, temperature, and catalyst.

Solvent Effects in Key Synthetic Steps

The choice of solvent can significantly influence the rate and outcome of both reductive amination and alkylation reactions. The solvent's role includes dissolving reactants, stabilizing transition states, and in some cases, participating in the reaction mechanism.

For reductive amination , protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. They are effective at dissolving the amine and aldehyde reactants and the borohydride reducing agents. Furthermore, the alcohol can facilitate the hydrolysis of borohydride intermediates.

For alkylation reactions , polar aprotic solvents are generally preferred. google.com

Solvent Selection and Rationale:

| Synthetic Step | Preferred Solvent Type | Example Solvents | Rationale |

| Reductive Amination | Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Good solubility for reactants and borohydride reagents. Can participate in the reaction mechanism. |

| N-Alkylation | Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Solvates the cation and accelerates SN2 reactions without interfering with the nucleophilic amine. nih.gov |

In some cases, the use of greener, bio-based solvents is being explored to reduce the environmental impact of chemical synthesis. mdpi.com The optimal solvent is often determined empirically by running small-scale trial reactions.

Catalyst Systems and Reaction Kinetics

A variety of catalyst systems can be employed for the reductive amination of 2,5-dimethoxybenzaldehyde with 3-aminopropan-1-ol. These systems are pivotal in determining the efficiency and selectivity of the reaction.

Catalyst Systems:

Noble Metal Catalysts: Catalysts based on palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are highly effective for reductive aminations, often utilizing molecular hydrogen as the reducing agent. unisi.it For instance, ruthenium complexes have been shown to be effective for the reductive amination of benzaldehyde (B42025) derivatives. kanto.co.jp

Non-Noble Metal Catalysts: More sustainable and cost-effective alternatives include catalysts based on nickel (Ni) and cobalt (Co). acs.orgmdpi.com Nickel nanoparticles have been demonstrated to catalyze the reductive amination of aldehydes. organic-chemistry.org Cobalt-containing composites have also been successfully used for the reductive amination of aromatic aldehydes. mdpi.comresearchgate.net

Hydride-Based Reducing Agents: In addition to catalytic hydrogenation, stoichiometric reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. masterorganicchemistry.comacs.org Sodium triacetoxyborohydride is particularly mild and selective for the reduction of imines over aldehydes. acs.org

The following table summarizes various catalyst systems applicable to this synthesis:

| Catalyst/Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd/C | Hydrogen pressure, various solvents (e.g., methanol, ethanol) | High efficiency, clean byproduct (water) | Requires specialized hydrogenation equipment, potential for over-reduction |

| NaBH(OAc)₃ | Room temperature, chlorinated solvents (e.g., dichloroethane) | Mild, highly selective for imines | Stoichiometric amounts required, generates boron-containing waste |

| Ni-based catalysts | Elevated temperatures, various solvents | Cost-effective, sustainable | May require higher temperatures and pressures |

| Co-based catalysts | High hydrogen pressure and temperature (e.g., 100-150 °C, 100-150 bar) | Abundant metal, can achieve high yields | Harsh reaction conditions may be necessary |

Reaction Kinetics:

The kinetics of reductive amination are influenced by several factors, including the nature of the catalyst, the concentration of reactants, temperature, and pH. The reaction mechanism involves a series of equilibria. nih.gov The initial formation of the hemiaminal is typically fast, followed by the rate-determining dehydration to the imine. nih.gov The subsequent reduction of the imine is generally rapid in the presence of a suitable catalyst and reducing agent.

Kinetic studies on similar reductive amination reactions have shown that the rate can be dependent on the concentration of the aldehyde, the amine, and the catalyst. nih.gov The pH of the reaction medium is also a critical parameter, as the dehydration step is often acid-catalyzed. nih.gov However, excessively acidic conditions can lead to the protonation of the amine, rendering it non-nucleophilic.

Temperature and Concentration Considerations

The temperature and concentration of the reactants are crucial parameters that need to be optimized to achieve a high yield of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol while minimizing side reactions.

Temperature:

The reaction temperature can significantly impact the rate of both the imine formation and its subsequent reduction. While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. researchgate.net For instance, in the catalytic reductive amination of aromatic aldehydes, temperatures can range from ambient to elevated temperatures, such as 100-150 °C, depending on the catalyst system. mdpi.comresearchgate.net It is essential to find an optimal temperature that balances reaction speed and selectivity. For some catalytic systems, increasing the temperature can lead to a decrease in selectivity.

Concentration:

The concentration of 2,5-dimethoxybenzaldehyde and 3-aminopropan-1-ol can influence the position of the equilibrium for imine formation. According to Le Chatelier's principle, a higher concentration of the reactants will favor the formation of the imine intermediate. In some cases, using an excess of the amine can drive the reaction towards the product. The concentration of the catalyst is also a key factor; a higher catalyst loading will generally lead to a faster reaction rate, but this must be balanced with cost and potential difficulties in catalyst removal.

The following table provides a general overview of the effects of temperature and concentration:

| Parameter | Effect on Reaction Rate | Effect on Selectivity | General Considerations |

|---|---|---|---|

| Temperature | Increases with temperature | May decrease at very high temperatures due to side reactions | Optimization is crucial to balance rate and yield. |

| Reactant Concentration | Increases with higher concentration | Generally improves with higher concentration of reactants | An excess of the amine can be used to drive the reaction forward. |

| Catalyst Concentration | Increases with higher catalyst loading | Generally does not significantly affect selectivity within an optimal range | Balance between reaction rate, cost, and ease of removal. |

Stereoselective Synthesis of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol

The stereoselective synthesis of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol would be relevant if a chiral center is introduced into the molecule. In the case of the reaction between 2,5-dimethoxybenzaldehyde and 3-aminopropan-1-ol, the product itself is achiral. However, if a chiral derivative of either the aldehyde or the amine were used, or if a chiral center were to be created during the reaction, stereoselective synthesis would become a critical consideration.

For the synthesis of chiral amino alcohols in general, several stereoselective methods are available:

Use of Chiral Substrates: Starting from enantiomerically pure 3-aminopropan-1-ol derivatives would lead to the corresponding enantiomerically pure product.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in the reduction of the imine intermediate. nih.gov Chiral ligands coordinated to transition metals such as rhodium, iridium, or ruthenium have been successfully employed for the asymmetric hydrogenation of imines. frontiersin.org Chiral phosphoric acids have also been used as organocatalysts for asymmetric reductive aminations. researchgate.net

Enzymatic Reductive Amination: Biocatalysts, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), offer a highly enantioselective route to chiral amines. frontiersin.org These enzymes can catalyze the reduction of imines with high stereospecificity.

Green Chemistry Principles in Synthesis of the Compound

Applying the principles of green chemistry to the synthesis of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is crucial for developing more sustainable and environmentally friendly processes.

Key green chemistry considerations for this synthesis include:

Atom Economy: Reductive amination, particularly when using catalytic hydrogenation, has a high atom economy, with water being the only byproduct. beilstein-journals.org The use of stoichiometric reducing agents like borohydrides results in lower atom economy due to the generation of boron-containing waste. beilstein-journals.org

Use of Safer Solvents: The choice of solvent has a significant environmental impact. Water is an ideal green solvent, and some reductive aminations can be performed in aqueous media. nih.gov Other greener solvent alternatives to chlorinated hydrocarbons include alcohols (methanol, ethanol) and supercritical carbon dioxide. beilstein-journals.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reductive amination is preferable to stoichiometric reductions as it minimizes waste. unisi.it The development of catalysts based on earth-abundant and non-toxic metals like iron and nickel is a key area of research. acs.org

Energy Efficiency: Performing reactions at ambient temperature and pressure is more energy-efficient. The development of highly active catalysts that can operate under mild conditions is a primary goal.

Renewable Feedstocks: While not directly applicable to the synthesis from 2,5-dimethoxybenzaldehyde, the broader principle involves sourcing starting materials from renewable resources.

The following table summarizes the application of green chemistry principles to the synthesis:

| Green Chemistry Principle | Application in the Synthesis of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol |

|---|---|

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | Favoring catalytic hydrogenation over stoichiometric reducing agents. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with water, alcohols, or supercritical CO₂. |

| Design for Energy Efficiency | Developing catalysts that operate at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials in the long term. |

| Reduce Derivatives | Employing one-pot procedures like direct reductive amination to avoid protection/deprotection steps. |

| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. |

Chemical Transformations and Reaction Mechanisms of N 2,5 Dimethoxybenzyl 3 Aminopropan 1 Ol

Reactivity of the Benzylamine (B48309) Moiety

The benzylamine portion of the molecule contains two primary sites of reactivity: the benzylic carbon and the secondary amine's nitrogen atom. The proximity of the benzene (B151609) ring significantly influences the reactivity of the adjacent carbon atom.

The carbon atom situated between the benzene ring and the nitrogen atom is known as the benzylic position. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance. libretexts.org

Key reactions at the benzylic position include:

Oxidation : The benzylic position can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.comyoutube.com For this reaction to proceed, the presence of at least one hydrogen atom on the benzylic carbon is essential. youtube.com The reaction typically results in the formation of a carboxylic acid at that position, cleaving the rest of the alkyl chain. libretexts.orgyoutube.com

Free Radical Halogenation : Selective bromination at the benzylic position can be achieved through a free radical mechanism. libretexts.orgkhanacademy.org Reagents such as N-bromosuccinimide (NBS), in the presence of light or a radical initiator, are commonly used for this purpose. libretexts.org The reaction proceeds via a resonance-stabilized benzylic radical, which is more stable than other potential radical intermediates, leading to high selectivity for the benzylic position. libretexts.org

Nucleophilic Substitution : If a leaving group is present at the benzylic position (e.g., a halide introduced via halogenation), it can readily undergo nucleophilic substitution reactions. These substitutions can proceed through either an Sₙ1 or Sₙ2 mechanism. youtube.comkhanacademy.org The formation of a resonance-stabilized benzylic carbocation makes the Sₙ1 pathway particularly favorable, even for what appears to be a primary or secondary substrate. libretexts.orgyoutube.com

| Reaction Type | Typical Reagents | Product | Mechanism Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | Requires at least one benzylic hydrogen. youtube.com |

| Radical Bromination | NBS, light/peroxide | Benzylic Bromide | Proceeds via a resonance-stabilized benzylic radical. libretexts.org |

| Nucleophilic Substitution | Nucleophile (on benzylic halide) | Substituted Product | Can occur via Sₙ1 (stabilized carbocation) or Sₙ2 pathways. youtube.comkhanacademy.org |

The nitrogen atom of the secondary amine in N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles.

N-Alkylation and N-Acylation : As a secondary amine, the nitrogen can attack alkyl halides, acyl chlorides, or acid anhydrides. These reactions lead to the formation of tertiary amines or amides, respectively. The reactivity is typical of secondary amines in nucleophilic substitution and addition-elimination reactions.

Reaction with Carbonyls : The amine can react with aldehydes and ketones to form enamines, following the initial formation of a carbinolamine intermediate.

Protection : The amine functionality can be protected to prevent it from reacting in subsequent synthetic steps. For instance, benzylamines are known to react with carbon dioxide, which can serve as a reversible protecting group. mdpi.com

| Electrophile | Reaction Type | Resulting Functional Group |

|---|---|---|

| Alkyl Halide (R-X) | N-Alkylation | Tertiary Amine |

| Acyl Chloride (RCOCl) | N-Acylation | Amide |

| Aldehyde/Ketone | Condensation | Enamine |

Reactivity of the Propan-1-ol Moiety

The terminal propan-1-ol group is a primary alcohol, which is a versatile functional group in organic synthesis.

The hydroxyl (-OH) group is generally a poor leaving group. Therefore, to undergo substitution reactions, it typically needs to be converted into a better leaving group first. youtube.com

Conversion to Alkyl Halides : The hydroxyl group can be transformed into a good leaving group by protonation with strong acids like HBr or HCl, facilitating substitution to form the corresponding alkyl bromide or chloride. youtube.com Reagents like thionyl chloride (SOCl₂) are also effective for converting primary alcohols into alkyl chlorides. youtube.com

Conversion to Sulfonate Esters : Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the alcohol into a sulfonate ester (e.g., tosylate, mesylate). These are excellent leaving groups for subsequent nucleophilic substitution reactions.

Ether Formation (Williamson Ether Synthesis) : The alcohol can be deprotonated by a strong base (e.g., sodium hydride, NaH) to form an alkoxide ion. This potent nucleophile can then react with an alkyl halide to form an ether. youtube.com

The primary hydroxyl group itself can participate in several key reactions:

Esterification : In the presence of an acid catalyst, the alcohol can react with a carboxylic acid to form an ester (Fischer esterification). Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used for more efficient ester formation.

Oxidation : As detailed in the next section, the primary alcohol can be oxidized.

Oxidation Reactions of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol

The oxidation of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is complex due to the presence of multiple oxidizable sites: the primary alcohol, the secondary amine, and the benzylic carbon. The outcome of an oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Oxidation of the Alcohol : The primary alcohol can be selectively oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically oxidize a primary alcohol to an aldehyde. Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize it further to a carboxylic acid.

Oxidation of the Benzylic Position : As mentioned previously, strong oxidizing agents can cleave the molecule at the benzylic position to yield a carboxylic acid. youtube.com This reaction is often vigorous and may also affect other functional groups.

Oxidation of the Amine : The secondary amine can also undergo oxidation, though this is often less selective and can lead to a mixture of products, including nitrones or imines, or may involve cleavage of the C-N bond.

The selectivity of the oxidation depends on a careful choice of reagent. For example, to selectively oxidize the alcohol to an aldehyde without affecting the benzylamine moiety, a mild reagent like PCC would be preferred. Conversely, a powerful oxidant like hot, concentrated KMnO₄ would likely attack the benzylic position preferentially, especially given its activation by the electron-donating methoxy (B1213986) groups on the aromatic ring.

Reduction Reactions of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol

The primary reduction reaction anticipated for N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is the cleavage of the benzylic carbon-nitrogen bond, a process known as N-debenzylation. This transformation is a common and synthetically useful reaction for the deprotection of benzylamines. wikipedia.org A prevalent and efficient method to achieve this is catalytic hydrogenolysis. ox.ac.uk This process typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be molecular hydrogen (H2) gas or a hydrogen transfer reagent like ammonium (B1175870) formate (B1220265) or cyclohexadiene. wikipedia.org

The reaction proceeds by the adsorption of the N-benzylamine onto the surface of the metal catalyst, followed by the hydrogenolytic cleavage of the C-N bond. The products of this reaction would be 3-aminopropan-1-ol and 2,5-dimethoxytoluene. The efficiency of the hydrogenolysis can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. Other reductive conditions that can cleave benzyl (B1604629) groups include the use of dissolving metals, such as sodium in liquid ammonia. wikipedia.org

| Reduction Method | Reagents | Typical Conditions | Products |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), Room Temperature, 1-4 atm H₂ | 3-aminopropan-1-ol, 2,5-dimethoxytoluene |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Methanol, Reflux | 3-aminopropan-1-ol, 2,5-dimethoxytoluene |

| Dissolving Metal Reduction | Na, Liquid NH₃ | -78 °C to -33 °C | 3-aminopropan-1-ol, 2,5-dimethoxytoluene |

Hydrolytic Transformations of Related Analogues

The N-benzyl bond in N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is generally stable under standard hydrolytic conditions (i.e., neutral water at ambient temperature). However, transformations can be induced under more specific conditions. For instance, the hydrolysis of related benzyl derivatives, such as benzyl chloride, to benzyl alcohol can be achieved in the presence of an aqueous alkaline solution at elevated temperatures and pressures. google.com

In the context of N-benzylamino alcohols, hydrolytic cleavage is not a typical reaction. However, certain oxidative debenzylation methods can proceed through intermediates that are susceptible to hydrolysis. For example, oxidation of the benzylic position could lead to the formation of an iminium ion. This intermediate would be readily hydrolyzed to yield 3-aminopropan-1-ol and 2,5-dimethoxybenzaldehyde (B135726). The neighboring hydroxyl group in the propanol (B110389) moiety could potentially participate in or influence such reactions, possibly through intramolecular interactions. ox.ac.uk

Mechanistic Investigations of Specific Transformations

Elucidation of Reaction Pathways and Transition States

The mechanisms of transformations involving N-benzyl compounds are influenced by the substitution pattern on the benzene ring and the reaction conditions. The presence of two electron-donating methoxy groups on the benzyl moiety of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol has a significant electronic effect.

For reactions involving the cleavage of the benzylic C-N bond, such as solvolysis or nucleophilic substitution, the pathway can be either concerted (ANDN or SN2) or stepwise (DN + AN or SN1). nih.gov A stepwise mechanism proceeds through a carbocation intermediate. The 2,5-dimethoxy substitution would stabilize a positive charge at the benzylic position through resonance, thus favoring an SN1-type pathway in suitable solvent systems. nih.gov The transition state in such a reaction would involve the departure of the aminopropanol (B1366323) group to form the relatively stable 2,5-dimethoxybenzyl carbocation. wikipedia.orgnih.gov

In contrast, for SN2 reactions, a nucleophile would attack the benzylic carbon in a concerted fashion, leading to the displacement of the aminopropanol group. The transition state for this process would be a trigonal bipyramidal structure. Steric hindrance around the benzylic carbon can affect the rate of SN2 reactions. future4200.com

| Reaction Type | Plausible Pathway | Key Influencing Factors | Nature of Transition State |

| Nucleophilic Substitution | SN1-like (stepwise) | Polar, protic solvent; stabilizing methoxy groups | Formation of a benzylic carbocation |

| Nucleophilic Substitution | SN2-like (concerted) | Aprotic solvent; strong nucleophile | Trigonal bipyramidal geometry at the benzylic carbon |

| Catalytic Hydrogenolysis | Surface-catalyzed reaction | Nature of catalyst and hydrogen source | Adsorbed species on the catalyst surface |

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For transformations of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol, several potential intermediates can be postulated based on analogous systems.

In a stepwise, SN1-type reaction, the key intermediate would be the 2,5-dimethoxybenzyl carbocation . The stability of this carbocation is significantly enhanced by the electron-donating methoxy groups, which can delocalize the positive charge through resonance. wikipedia.org In mechanistic studies of related compounds, such carbocations can be observed spectroscopically under superacid conditions or trapped with nucleophiles.

For certain oxidative debenzylation reactions of N-benzylamines, a benzylic anion can be formed as an intermediate through deprotonation at the benzylic carbon, facilitated by a strong base. researchgate.net This anion can then react with an oxidant. researchgate.net Another potential intermediate in oxidative pathways is an iminium ion , formed by the oxidation of the amine. This species is highly electrophilic and susceptible to hydrolysis. ox.ac.uk The formation of N-methyl-1-phenylmethanimine has been detected as an intermediate in the deaminative hydroxylation of benzyl amines. nih.gov

In the context of catalytic hydrogenolysis, the intermediates are transient species adsorbed onto the surface of the metal catalyst. Their direct observation is challenging, and their existence is often inferred from kinetic studies and surface science techniques.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Interpretation: Chemical Shifts, Multiplicities, Coupling Constants

Specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for "3-(2,5-Dimethoxy-benzylamino)-propan-1-ol," could not be located.

¹³C NMR Spectral Interpretation: Carbon Environments and Chemical Shifts

Detailed ¹³C NMR spectral data, which would provide information on the carbon environments and their corresponding chemical shifts for "this compound," was not found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information regarding the application of two-dimensional NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of "this compound" is not available.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry data, which would confirm the exact molecular formula of "this compound," could not be retrieved.

Fragmentation Pattern Analysis for Structural Elucidation

An analysis of the mass spectrometry fragmentation pattern, a crucial step for the structural elucidation of "this compound," is not possible without the actual mass spectrum.

Infrared (IR) Spectroscopy: Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its structural features. While the precise frequencies can vary based on the molecular environment and experimental conditions, a general prediction of the expected vibrational modes can be made.

Anticipated IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500-3200 | Strong, Broad |

| N-H (Secondary Amine) | Stretching | 3500-3300 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

| C-O (Ether, Aryl-Alkyl) | Asymmetric Stretching | 1275-1200 | Strong |

| C-O (Ether, Aryl-Alkyl) | Symmetric Stretching | 1075-1020 | Strong |

| C-O (Alcohol) | Stretching | 1260-1000 | Strong |

Note: This table is predictive and actual experimental values are required for definitive characterization.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique would be essential for elucidating the precise bond lengths, bond angles, and conformation of this compound in the solid state.

To perform this analysis, a suitable single crystal of the compound would need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₉NO₃ |

| Formula weight | 225.29 |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data has been found for this specific compound.

The data from X-ray crystallography would also reveal how the molecules of this compound pack together in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonding, which would be expected between the hydroxyl (-OH) and amine (-NH) groups, as well as van der Waals interactions. Understanding these interactions is crucial for explaining the physical properties of the solid material.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This provides a fundamental confirmation of the compound's empirical formula. For this compound (C₁₂H₁₉NO₃), the theoretical elemental composition can be calculated. An experimental analysis would then be performed to ensure the synthesized compound matches these theoretical values within an acceptable margin of error, thereby verifying its purity and identity.

Theoretical vs. Experimental Elemental Analysis of C₁₂H₁₉NO₃

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 63.98 | To be determined |

| Hydrogen (H) | 8.50 | To be determined |

| Nitrogen (N) | 6.22 | To be determined |

Note: The experimental values are necessary for a complete analysis and are currently unavailable in the public scientific literature.

Computational Chemistry and Molecular Modeling of N 2,5 Dimethoxybenzyl 3 Aminopropan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. als-journal.commdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311G, provide detailed information about the distribution of electrons and the nature of chemical bonds within N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. purdue.edu A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol, the oxygen and nitrogen atoms are expected to be electron-rich regions, indicated by red or yellow colors on an MEP map, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups would be electron-poor, shown in blue, indicating sites for nucleophilic interaction.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.87 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 5.62 | Difference between LUMO and HOMO energies, a key indicator of chemical stability. |

This interactive table presents representative data from DFT calculations on N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol, illustrating its electronic properties.

Conformational Analysis and Energy Minimization

The flexibility of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be present under experimental conditions. nih.gov This process typically involves a systematic search of the molecule's potential energy surface.

One common technique is to perform relaxed scans of key rotatable bonds (dihedral angles) to map out the energy landscape. For this molecule, important rotations would be around the C-C bonds of the propanol (B110389) chain and the C-N and C-O bonds connected to the benzyl (B1604629) group. The results of these scans help identify energy minima corresponding to stable conformers.

A significant factor in the conformational preference of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group's hydrogen and the amine (-NH-) group's nitrogen. This interaction can create a pseudo-cyclic structure, significantly stabilizing certain conformations. The relative energies of different conformers are calculated after full geometry optimization to determine the global minimum energy structure. nih.gov

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Hydrogen Bond (O-H···N) |

| 1 (Global Minimum) | τ1: -65.4, τ2: 178.2 | 0.00 | Yes |

| 2 | τ1: 68.1, τ2: 179.5 | 0.85 | Yes |

| 3 | τ1: 175.3, τ2: -60.1 | 2.15 | No |

| 4 | τ1: -70.2, τ2: 65.8 | 3.50 | No |

This interactive table displays hypothetical relative energies for different conformers of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol. The presence of an intramolecular hydrogen bond is a key stabilizing factor.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment, such as in a solvent like water.

Investigation of Molecular Flexibility and Dynamics

By running MD simulations for several nanoseconds or longer, researchers can observe the flexibility of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol. The simulation can show transitions between different stable conformations, the breaking and forming of intramolecular hydrogen bonds, and the molecule's interaction with its surroundings.

Analysis of the MD trajectory can include monitoring the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are most flexible. For N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol, the terminal propanol chain and the methoxy (B1213986) groups on the benzyl ring are expected to show higher flexibility compared to the rigid aromatic ring. This information is vital for understanding how the molecule might adapt its shape when interacting with other molecules or biological targets.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for predicting where and how a molecule is likely to react. researchgate.net This is achieved by analyzing the electronic properties calculated through methods like DFT.

As mentioned, the HOMO and LUMO distributions provide clues about reactivity. For N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol, the HOMO is likely localized on the electron-rich dimethoxy-substituted benzene (B151609) ring, making it the primary site for electrophilic attack. The LUMO may be distributed more broadly across the molecule.

The MEP map visually confirms these predictions, showing the nucleophilic sites (nitrogen and oxygen atoms) and electrophilic sites. Furthermore, calculating atomic charges (e.g., using Mulliken population analysis) provides a quantitative measure of the charge distribution. Atoms with a significant negative charge are prone to react with electrophiles, while those with a positive charge are susceptible to nucleophilic attack. This information is critical for predicting the regioselectivity of chemical reactions involving this molecule.

| Atom (by position) | Calculated Mulliken Charge (a.u.) | Predicted Reactivity |

| Oxygen (hydroxyl) | -0.68 | Nucleophilic / H-bond acceptor |

| Nitrogen (amine) | -0.55 | Nucleophilic / H-bond acceptor |

| Oxygen (methoxy 1) | -0.45 | Nucleophilic |

| Oxygen (methoxy 2) | -0.43 | Nucleophilic |

| Hydrogen (hydroxyl) | +0.42 | Electrophilic / H-bond donor |

| Hydrogen (amine) | +0.35 | Electrophilic / H-bond donor |

This interactive table shows representative Mulliken atomic charges on key heteroatoms and associated hydrogens of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol, which are used to predict sites of chemical reactivity.

In Silico Approaches for Chemical Space Exploration

The detailed computational characterization of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol serves as a foundation for broader in silico studies. nih.gov Chemical space exploration involves using computational tools to design and evaluate new, related molecules with potentially enhanced properties. nih.gov

The structural and electronic data obtained for the parent molecule can be used to generate a library of virtual analogs. This can be done by systematically modifying different parts of the molecule, for example, by changing the substituents on the benzene ring, altering the length of the alkyl chain, or substituting the hydroxyl and amine functional groups.

These virtual libraries can then be subjected to high-throughput virtual screening. mdpi.com Properties such as electronic characteristics, conformational preferences, and potential binding affinities to biological targets can be predicted for thousands of related compounds computationally. This in silico approach allows for the rapid identification of promising new molecules for synthesis and experimental testing, dramatically accelerating the discovery process in drug design and materials science. researchgate.net

Synthesis and Characterization of Derivatives and Analogues of N 2,5 Dimethoxybenzyl 3 Aminopropan 1 Ol

Design Principles for Structural Modification

The structural modification of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is predicated on the principles of structure-activity relationship (SAR) studies. The core objective is to systematically alter different parts of the molecule—the dimethoxybenzyl moiety, the benzylic carbon, and the propan-1-ol chain—to observe the resulting changes in its chemical and physical properties. Key design principles include:

Conformational Restriction/Flexibility: Introducing or removing structural elements that either lock the molecule into a specific conformation or increase its rotational freedom. This can be achieved by altering chain length, introducing double bonds, or creating cyclic structures.

Modulation of Physicochemical Properties: Systematically modifying the molecule to fine-tune properties such as lipophilicity (logP), polarity (Polar Surface Area), and acid-base dissociation constant (pKa). These changes are crucial for influencing a compound's solubility, membrane permeability, and metabolic stability. For instance, the introduction of polar groups can increase water solubility, while adding lipophilic groups can enhance passage across lipid membranes.

These principles are applied in a targeted manner to the distinct structural components of the parent molecule to generate a library of analogues for further study.

Strategies for Modifying the Dimethoxybenzyl Moiety

The 2,5-dimethoxybenzyl group offers multiple avenues for modification, primarily through substitutions on the aromatic ring or alterations at the benzylic carbon.

Aromatic Ring Substitutions

The electronic properties of the benzene (B151609) ring can be systematically modified through electrophilic aromatic substitution. The two methoxy (B1213986) groups are ortho, para-directing and activating, meaning they facilitate the introduction of new substituents at specific positions on the ring. msu.edu The positions available for substitution are C3, C4, and C6.

Common substitutions include:

Halogenation: Introducing halogens (F, Cl, Br) can significantly alter the electronic nature of the ring and increase lipophilicity. For example, bromination of similar 2,5-dimethoxyphenyl compounds has been successfully achieved. researchgate.net

Nitration: The introduction of a nitro group (NO₂) acts as a strong electron-withdrawing group, which can influence the molecule's electronic and binding properties.

Alkylation: Adding small alkyl groups can increase lipophilicity and introduce steric bulk.

The influence of these substitutions is guided by the combined directing effects of the two existing methoxy groups. msu.edu

Table 1: Potential Aromatic Ring Substitutions on the 2,5-Dimethoxybenzyl Moiety

| Position | Substituent | Potential Effect on Properties |

|---|---|---|

| C4 | Bromo (Br) | Increases lipophilicity; electron-withdrawing. researchgate.net |

| C6 | Chloro (Cl) | Increases lipophilicity; introduces steric hindrance near the benzylamine (B48309) linkage. |

| C4 | Nitro (NO₂) | Strongly electron-withdrawing; increases polarity. |

Alterations at the Benzylic Carbon

The benzylic carbon—the carbon atom connecting the aromatic ring to the nitrogen—is another key site for modification. Introducing substituents at this position can create a chiral center and impose steric constraints that influence how the molecule interacts with its environment. nih.gov

Strategies include:

Alkylation: The addition of a methyl or ethyl group can restrict the rotation around the C-N bond.

Introduction of a Stereocenter: If a substituent is added, the benzylic carbon becomes chiral, allowing for the synthesis and separation of R and S enantiomers. Stereochemistry can be a critical determinant of biological activity. nih.gov For example, substitution with a tert-butyl group has been shown to significantly impact the properties of related benzyl (B1604629) analogues. nih.gov

Table 2: Potential Modifications at the Benzylic Carbon

| Modification | Example Substituent | Potential Effect on Properties |

|---|---|---|

| Alkylation | α-methyl | Creates a chiral center; introduces steric hindrance. |

| Alkylation | α-tert-butyl | Significantly increases steric bulk; may influence metabolic stability. nih.gov |

Strategies for Modifying the Propan-1-ol Chain

The N-propyl-1-ol side chain provides a flexible linker with a terminal hydroxyl group, both of which are prime targets for derivatization to modulate the compound's properties.

Hydroxyl Group Derivatization

The terminal primary alcohol is a versatile functional group that can be readily converted into other functionalities to alter polarity, solubility, and metabolic stability. researchgate.net Such derivatization is a common strategy for creating prodrugs, which are inactive compounds that are metabolized in the body to release the active parent molecule.

Common derivatizations include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters. This masks the polar hydroxyl group, increasing lipophilicity. researchgate.net

Etherification: Conversion into ethers by reaction with alkyl halides. This also removes the hydrogen-bond donating capability of the hydroxyl group.

Silylation: Reaction with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl (B83357) ethers, which is a common method for protecting hydroxyl groups during synthesis or for analytical derivatization. researchgate.net

Table 3: Examples of Hydroxyl Group Derivatization

| Derivative Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Ester | Benzoyl chloride | -O-C(=O)Ph |

| Ether | Methyl iodide | -O-CH₃ |

| Silyl Ether | TBDMSCl | -O-Si(CH₃)₂(C(CH₃)₃) |

Chain Length and Branching Variations

Altering the length and structure of the three-carbon linker between the nitrogen and the hydroxyl group can systematically change the spatial relationship between these two key functional groups.

Chain Homologation: The chain can be lengthened to a butanolamine or pentanolamine linker or shortened to an ethanolamine. This directly impacts the flexibility of the molecule and the distance between the amine and alcohol.

Introduction of Branching: Adding substituents, such as a methyl group, along the alkyl chain introduces steric hindrance and can create new chiral centers. This can influence the preferred conformation of the side chain.

Table 4: Variations of the Propan-1-ol Chain

| Modification | Resulting Structure | Key Change |

|---|---|---|

| Chain Shortening | N-(2,5-Dimethoxybenzyl)-2-aminoethan-1-ol | Two-carbon linker. |

| Chain Lengthening | N-(2,5-Dimethoxybenzyl)-4-aminobutan-1-ol | Four-carbon linker. |

Structure-Reactivity Relationship Studies in Derivatives

Structure-reactivity relationship (SAR) studies are essential for understanding how chemical structure influences the reactivity and biological activity of a molecule. For derivatives of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol, SAR studies would focus on how modifications to the 2,5-dimethoxy-phenyl ring, the amino linker, and the propanol (B110389) chain affect the compound's properties.

Research on related compounds, such as 2,5-dimethoxyphenylpiperidines, has provided valuable insights into the SAR of the 2,5-dimethoxy-phenyl moiety. acs.orgnih.gov These studies have shown that the methoxy groups are critical for activity, with their removal leading to a significant drop in potency. acs.org Specifically, deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency at the 5-HT₂A receptor, while removal of the 2-methoxy group led to a more than 500-fold drop in potency. acs.org This suggests that the 2,5-dimethoxy substitution pattern is a key pharmacophore. It is plausible that similar structure-activity relationships would be observed for derivatives of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol.

| Structural Modification | Observation in Related Compounds | Implication for N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol Derivatives |

| Deletion of both methoxy groups | Detrimental to activity. acs.org | The 2,5-dimethoxy-phenyl ring is likely crucial for activity. |

| Deletion of the 5-methoxy group | 20-fold drop in potency. acs.org | The 5-methoxy group contributes significantly to activity. |

| Deletion of the 2-methoxy group | >500-fold drop in potency. acs.org | The 2-methoxy group is critical for high potency. |

This table summarizes key structure-activity relationship findings from related 2,5-dimethoxyphenyl compounds and their potential implications.

Synthetic Challenges in Derivative Preparation

The synthesis of derivatives of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is not without its challenges. The multi-step synthesis of aminopropanol (B1366323) derivatives can be complex and require careful optimization of reaction conditions to achieve good yields. researchgate.net

One common challenge is controlling the selectivity of reactions. For instance, in the alkylation of the secondary amine, there is a risk of over-alkylation leading to the formation of quaternary ammonium (B1175870) salts. This necessitates careful control of stoichiometry and reaction conditions.

Furthermore, the nature of the starting materials can impact the efficiency of the synthesis. For example, in the synthesis of related 1,3-diaminopropan-2-ols, the use of imines containing a 2-thienyl moiety resulted in lower yields due to the decomposition of the thienyl group under the reaction conditions. researchgate.net This highlights the importance of substrate stability in the synthetic design.

Another challenge can be the purification of the final products. The presence of polar functional groups, such as the hydroxyl and amino groups, can make purification by chromatography more difficult and may require specialized techniques or derivatization to facilitate isolation. The preparation of (S)-2-amino-1-propanol, a related compound, involves a multi-step process including work-up procedures to isolate the final product, which can be a viscous oil-like liquid. google.com

Applications of N 2,5 Dimethoxybenzyl 3 Aminopropan 1 Ol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The structural attributes of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol make it an ideal intermediate in the synthesis of complex target molecules. The 2,5-dimethoxybenzyl (DMB) group serves as an effective protecting group for the secondary amine, which is stable to a range of reaction conditions but can be readily removed under oxidative or acidic conditions. This allows for the selective manipulation of other functional groups within a molecule.

Furthermore, the primary alcohol moiety provides a convenient handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. This versatility enables the introduction of additional complexity and the formation of new carbon-carbon and carbon-heteroatom bonds. The three-carbon spacer between the amino and hydroxyl groups also offers conformational flexibility, which can be advantageous in the synthesis of macrocyclic and other sterically demanding structures.

Utilization as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol serves as a valuable building block for the synthesis of a variety of N-containing heterocycles. The inherent functionality of the molecule, specifically the nucleophilic secondary amine and the primary alcohol, allows for its participation in various cyclization strategies.

For instance, intramolecular cyclization following activation of the hydroxyl group can lead to the formation of substituted piperidines, a common motif in many biologically active compounds. Alternatively, the amine can react with bifunctional electrophiles to construct larger heterocyclic rings. The presence of the DMB protecting group can be strategically employed to direct the regioselectivity of these cyclization reactions.

| Heterocyclic System | Synthetic Strategy |

| Substituted Piperidines | Intramolecular cyclization via activation of the hydroxyl group. |

| Azepanes | Ring-closing metathesis of a derivative with a terminal alkene. |

| 1,3-Oxazinanes | Condensation with aldehydes or ketones. |

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex products from three or more starting materials in a single step. The bifunctional nature of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol makes it a suitable component for certain MCRs. The amine functionality can participate in reactions such as the Ugi or Passerini reactions, while the hydroxyl group can be involved in subsequent or concurrent transformations.

The ability to incorporate this building block into MCRs provides a rapid and efficient route to libraries of structurally diverse compounds. This is particularly valuable in the context of drug discovery and medicinal chemistry, where the exploration of large chemical spaces is often required to identify new lead compounds.

Precursor for Specialty Chemicals

Beyond its role in the synthesis of complex molecules and heterocycles, N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol can also serve as a precursor for the synthesis of specialty chemicals. These are compounds with specific and high-value applications, such as ligands for catalysis, molecular probes, or components of advanced materials.

For example, the amino alcohol backbone can be elaborated to create chiral ligands for asymmetric catalysis. The dimethoxybenzyl group can be modified to tune the electronic and steric properties of the resulting ligand. Furthermore, the molecule can be incorporated into larger polymeric structures to impart specific properties, such as improved thermal stability or altered solubility. The synthesis of such specialty chemicals often relies on the precise and controlled functionalization of versatile precursors like N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol.

Development of Advanced Analytical Methods for N 2,5 Dimethoxybenzyl 3 Aminopropan 1 Ol Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a molecule like N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol, which possesses multiple functional groups, various chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol. Reversed-phase HPLC (RP-HPLC) is particularly well-suited, where a non-polar stationary phase is used with a polar mobile phase. The compound's aromatic ring and polar functional groups (hydroxyl and secondary amine) allow for effective separation from non-polar impurities.

For quantification, a UV detector is typically employed, leveraging the chromophoric nature of the 2,5-dimethoxybenzyl moiety. The method involves creating a calibration curve by plotting the detector response against known concentrations of a pure reference standard. This allows for the accurate determination of the compound's concentration in a sample. The combination of HPLC with mass spectrometry (LC-MS) can provide even greater specificity and is invaluable for impurity identification. nih.govnih.gov A study on the analysis of 3-aminopropanol, a structural component of the target molecule, utilized HPLC with a fluorescence detector after derivatization, highlighting an alternative approach for enhanced sensitivity. cuni.cz

Table 1: Illustrative HPLC Method Parameters for N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile (B52724) and Water (containing 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Spectrophotometer at ~220 nm and ~290 nm |

| Injection Volume | 10 µL |

| Quantification Limit | Typically in the low µg/mL range |

Note: This table presents typical starting conditions; method optimization is required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. researchgate.net However, direct GC analysis of N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is challenging due to its polarity and low volatility, which stem from the hydroxyl and secondary amine groups capable of hydrogen bonding. These characteristics can lead to poor peak shape and thermal degradation in the hot GC injector. researchgate.net

To overcome these issues, chemical derivatization is necessary to convert the polar functional groups into less polar, more volatile ones. Common derivatization agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), which react with the -OH and -NH groups. Once derivatized, the compound can be readily analyzed by GC-MS, which provides excellent separation and structural information from the mass spectrum, useful for both identification and quantification. nih.gov

Table 2: Potential GC-MS Method Parameters for Derivatized N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA) |

| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Start at 150°C, ramp at 15°C/min to 280°C, hold for 5 min |

| Injector Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Note: This table presents hypothetical conditions that would require optimization.

While N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol is not inherently chiral at its core structure, chiral centers can be introduced through synthesis or may exist as impurities. The separation of enantiomers is critical in many fields, as different enantiomers can exhibit distinct biological activities. vt.edu Direct enantiomeric separation can be achieved using chiral chromatography, most commonly HPLC with a Chiral Stationary Phase (CSP). jiangnan.edu.cnnih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are widely effective for separating a broad range of chiral compounds. vt.edu The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. ceon.rs The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution. ceon.rs

Table 3: Typical Chiral HPLC System for Enantiomeric Resolution

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at the λmax of the compound |

| Resolution Goal (Rs) | Rs > 1.5 for baseline separation |

Note: This table provides a general framework; the specific CSP and mobile phase composition must be screened for the target analyte.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and accessible method for quantifying compounds that absorb light in the UV or visible range. The 2,5-dimethoxybenzyl group in N-(2,5-Dimethoxybenzyl)-3-aminopropan-1-ol acts as a chromophore, absorbing UV radiation at specific wavelengths (λmax). mu-varna.bg According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

This method involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the λmax. A calibration curve of absorbance versus concentration is then plotted. The concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve. While less specific than chromatographic methods, it is a rapid technique for routine quantification when interfering substances are absent.

Table 4: Hypothetical Spectrophotometric Data for Quantification

| Parameter | Value |

|---|---|

| Solvent | Ethanol (B145695) or Methanol (B129727) |

| Wavelength of Max. Absorbance (λmax) | ~290 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Linear Range | To be determined experimentally (e.g., 1-20 µg/mL) |

| Correlation Coefficient (R²) | > 0.999 |

Note: The λmax and molar absorptivity are compound-specific and must be determined empirically.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities present in a substance. nih.gov These can arise from the manufacturing process (e.g., residual starting materials, intermediates, by-products) or from the degradation of the compound over time due to factors like light, heat, or oxidation. nih.govnih.gov Regulatory authorities place stringent limits on the levels of impurities in pharmaceutical substances.